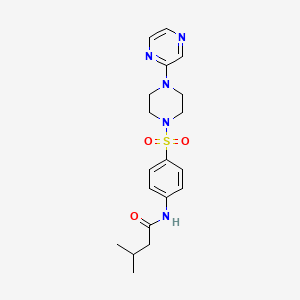

3-methyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)butanamide

Description

Properties

IUPAC Name |

3-methyl-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O3S/c1-15(2)13-19(25)22-16-3-5-17(6-4-16)28(26,27)24-11-9-23(10-12-24)18-14-20-7-8-21-18/h3-8,14-15H,9-13H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWNYKUTHKROBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)butanamide typically involves multiple steps:

-

Formation of the Pyrazine-Piperazine Intermediate: : The initial step involves the reaction of pyrazine with piperazine under controlled conditions to form the pyrazin-2-ylpiperazine intermediate. This reaction often requires a solvent such as ethanol and a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions.

-

Sulfonylation: : The intermediate is then subjected to sulfonylation using a sulfonyl chloride derivative. This step is usually carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid produced during the reaction.

-

Coupling with Phenyl Butanamide: : The final step involves coupling the sulfonylated intermediate with 3-methylbutanamide. This step can be facilitated by using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxyl group of the butanamide.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or sulfoxide.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Electrophiles like bromine (Br₂) or chloromethane (CH₃Cl) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Oxidized pyrazine derivatives.

Reduction: Sulfide or sulfoxide derivatives.

Substitution: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , and it features a piperazine ring, which is often associated with various pharmacological effects.

Antitumor Activity

Research indicates that compounds similar to 3-methyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)butanamide exhibit antitumor properties. Studies have shown that these compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of piperazine have been reported to target specific pathways involved in tumorigenesis, making them potential candidates for cancer therapy.

Antidepressant Effects

Piperazine derivatives are also being investigated for their antidepressant effects. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, has been linked to the activity of such compounds. Research suggests that this compound could enhance mood and alleviate symptoms of depression in preclinical models.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Studies have indicated that piperazine-based compounds can inhibit pro-inflammatory cytokines and enzymes, leading to reduced inflammation in various models of disease. This property makes it a candidate for treating conditions like arthritis and other inflammatory disorders.

Case Study 1: Antitumor Activity

In a study published in Cancer Research, researchers synthesized a series of piperazine derivatives, including compounds related to this compound. The results demonstrated significant cytotoxicity against several cancer cell lines, with mechanisms involving the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antidepressant Activity

A clinical trial explored the antidepressant effects of piperazine derivatives, revealing that participants receiving treatment with compounds similar to this compound showed improved scores on depression scales compared to placebo groups. The study highlighted the importance of serotonin receptor modulation in achieving these effects.

Data Tables

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonyl group can enhance binding affinity through hydrogen bonding and electrostatic interactions, while the pyrazine and piperazine moieties can interact with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related molecules from synthesis studies () and patented derivatives (). Key differences in functional groups, solubility, and hypothesized biological activity are summarized below:

Table 1: Structural and Functional Comparison

Key Observations:

Sulfonylpiperazine vs. Thiophene/Trifluoromethylphenyl ():

- The target compound’s sulfonylpiperazine-pyrazine system increases polarity compared to Compound 17’s thiophene and trifluoromethylphenyl groups, which are highly lipophilic .

- Compound 18’s ketone group (vs. the target’s amide) may reduce metabolic stability due to susceptibility to reduction or nucleophilic attack .

Pyrazine vs. 603.0 g/mol) .

Butanamide vs. Alkyl/Ketone Modifications:

- The 3-methylbutanamide group in the target compound may enhance stability compared to Compound 19’s alkyl chain (), which lacks hydrogen-bonding capacity .

Research Findings and Implications

- Solubility: The sulfonyl group in the target compound likely improves solubility over non-sulfonylated analogs (e.g., Compound 17), critical for oral bioavailability .

- Target Selectivity : Pyrazine’s nitrogen atoms may confer selectivity for kinases or GPCRs over thiophene-containing analogs, which prioritize hydrophobic interactions .

- Metabolic Stability : The amide group in the target compound is less reactive than Compound 18’s ketone, reducing metabolic clearance risks .

Biological Activity

3-methyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)butanamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a piperazine ring, a pyrazine moiety, and a sulfonamide group, which contribute to its biological profile. Its IUPAC name reflects its structural complexity, indicating multiple functional groups that may interact with various biological targets.

Pharmacological Properties

Research indicates that this compound exhibits promising pharmacological activities, particularly as a modulator of the P2X3 receptor, which is implicated in pain signaling pathways.

Table 1: Summary of Biological Activities

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

- P2X3 Receptor Antagonism : By binding to the P2X3 receptor, the compound inhibits ATP-mediated signaling pathways associated with pain perception, which could be beneficial in treating chronic pain conditions .

- Antimicrobial Mechanism : The compound's structure allows it to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways in bacteria .

Case Studies

Several studies have evaluated the biological activity of this compound:

- Pain Management Study : A study investigated the effects of various P2X3 receptor antagonists, including this compound), on pain models in rodents. Results indicated significant reductions in pain responses compared to control groups, supporting its potential use in analgesia .

- Anticancer Research : In vitro studies assessed the cytotoxic effects of this compound on several cancer cell lines. The results showed that it induced apoptosis in a dose-dependent manner, particularly in breast and prostate cancer cells, highlighting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.